molecular formula C19H29NO B13114584 1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol

1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol

Cat. No.: B13114584
M. Wt: 287.4 g/mol
InChI Key: MKWPDZJOSDHBMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of Bornaprolol .

Industrial Production Methods

Industrial production of Bornaprolol follows a similar synthetic route but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bornaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Bornaprolol include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bornaprolol can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Bornaprolol has a wide range of scientific research applications, including:

Mechanism of Action

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets of Bornaprolol include the beta-adrenergic receptors on cardiac and smooth muscle cells. By blocking these receptors, Bornaprolol prevents the activation of the associated signaling pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Bornaprolol is unique among beta-blockers due to its specific chemical structure, which includes a bicyclo[2.2.1]heptanyl group. This structural feature contributes to its distinct pharmacological properties. Similar compounds include:

In comparison to these compounds, Bornaprolol has a longer duration of action and a different side effect profile, making it a valuable option in certain clinical scenarios .

Properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C19H29NO/c1-3-20(2)13-17(21)12-15-6-4-5-7-18(15)19-11-14-8-9-16(19)10-14/h4-7,14,16-17,19,21H,3,8-13H2,1-2H3

InChI Key

MKWPDZJOSDHBMS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC(CC1=CC=CC=C1C2CC3CCC2C3)O

Origin of Product

United States

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